2-benzamidoethyl Benzoate
Overview
Description
2-Benzamidoethyl benzoate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamidoethyl benzoate typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane, and a catalyst such as 4-dimethylaminopyridine (DMAP) is often used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidoethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-aminoethanol.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Benzoic acid and 2-aminoethanol.
Substitution: Depending on the nucleophile used, various substituted amides can be formed.
Scientific Research Applications
2-Benzamidoethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzamidoethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a solvent and in the treatment of scabies.
Ethyl benzoate: An ester of benzoic acid and ethanol, used as a flavoring agent and in perfumes.
Uniqueness
2-Benzamidoethyl benzoate is unique due to the presence of both amide and ester functional groups, which provide it with distinct chemical reactivity and potential biological activity compared to other benzoate esters .
Properties
IUPAC Name |
2-benzamidoethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-7-3-1-4-8-13)17-11-12-20-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZXVFFZHPCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408623 | |
Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16180-99-7 | |
Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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